2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
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Overview
Description
2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethanol intermediate through a nucleophilic substitution reaction.
Methoxylation: The intermediate is then subjected to methoxylation using methoxy reagents under controlled conditions to introduce the methoxy group.
Amination: The methoxylated intermediate undergoes amination with a suitable amine source to form the methylamino group.
Final Assembly: The final step involves the coupling of the aminated intermediate with 2-methylpropan-1-ol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique pharmacological properties.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazole
Uniqueness
2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorophenyl and methoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.ClH/c1-18(2,13-21)20-11-15-4-3-5-17(10-15)22-12-14-6-8-16(19)9-7-14;/h3-10,20-21H,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMMTRGXIZACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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